The compound 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol and its derivatives have garnered significant attention in the field of medicinal chemistry due to their potential applications in treating various diseases. The research papers provided offer insights into the synthesis, biological activity, and potential applications of this compound and its analogs in different fields, including antim
This compound can be classified under heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms. Its molecular formula is , and it has been synthesized for various applications, particularly in the development of herbicides and other agrochemicals .
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol has been explored through various methods. One notable method involves the reaction of ethyl 4,4,4-trifluoroacetate with methylhydrazine in an aqueous medium. The reaction conditions typically include:
The process yields a mixture of isomers, with selectivity favoring the formation of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol over its isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole .
The molecular structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol features a five-membered ring with two nitrogen atoms at positions 1 and 2. The trifluoromethyl group at position 5 contributes to the compound's unique properties, including increased lipophilicity and stability.
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol participates in various chemical reactions, including:
These reactions are typically sensitive to reaction conditions such as temperature, solvent choice, and presence of catalysts.
The mechanism of action for compounds like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol often involves interaction with biological targets through hydrogen bonding or coordination with metal ions. Its derivatives have shown potential as inhibitors in various biochemical pathways, particularly in inflammation and pain response pathways.
Studies indicate that modifications at the nitrogen or oxygen positions can lead to significant changes in biological activity, making this compound a valuable scaffold for drug design .
The applications of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol extend across several fields:
Research continues into optimizing its synthesis and exploring new derivatives that could enhance its efficacy and reduce toxicity.
The compound’s architecture confers exceptional versatility in synthetic and medicinal chemistry. The trifluoromethyl group (–CF₃) is pivotal, imparting high electronegativity, metabolic stability, and enhanced lipophilicity. This “fluorine effect” facilitates membrane permeability in bioactive molecules and strengthens binding interactions with hydrophobic protein pockets via van der Waals forces . The N1-methyl group prevents undesired N-H tautomerism or N-alkylation side reactions, directing functionalization to the C3/C4 positions. The C3-hydroxyl group enables keto-enol tautomerism, allowing this moiety to act as either a hydrogen-bond donor (enol form) or acceptor (keto form). This dynamic equilibrium influences solubility, crystallinity, and biological target engagement [2].
Table 1: Key Structural Features and Their Functional Roles
Structural Element | Chemical Role | Impact on Reactivity/Application |
---|---|---|
Trifluoromethyl Group (C5) | Strong electron-withdrawing group; high lipophilicity | Enhances metabolic stability; improves bioavailability; directs electrophilic substitution |
N1-Methyl Group | Blocks N-H acidity; sterically shields N1 | Prevents undesired quaternization; stabilizes ring toward oxidation |
C3-Hydroxyl Group | Tautomerizes to keto form (pyrazol-3-one); H-bond donor/acceptor | Enables metal chelation; participates in supramolecular assembly; modulates solubility |
This structural framework is exploited in drug design, exemplified by its role as a critical pharmacophore in acrizanib (LHA510), a vascular endothelial growth factor receptor-2 inhibitor. Here, the pyrazole fragment serves as the carboxamide-linked “head group,” where the –CF₃ and hydroxyl groups collectively enhance binding affinity to the kinase ATP pocket while optimizing physicochemical properties for topical ocular delivery [5]. Beyond pharmacology, the compound acts as a precursor to advanced intermediates like 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, accessible via controlled oxidation of the C3 substituent for peptide-mimetic or metal-chelating applications [4].
Pyrazoles have been investigated since the late 19th century, with Knorr’s synthesis of antipyrine (1883) marking a foundational milestone. The introduction of trifluoromethylated pyrazoles, however, represents a more recent advancement, driven by the mid-20th century emergence of fluorinated compounds in agrochemicals and pharmaceuticals. Early routes relied on condensation reactions of trifluoromethyl-β-diketones with hydrazines, but these often yielded mixtures of regioisomers due to the ambident nucleophilicity of hydrazine and the unsymmetrical nature of the diketones [2].
The targeted synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol became feasible with the development of regioselective strategies using monosubstituted hydrazines (e.g., methylhydrazine). These methods leverage the steric and electronic bias imposed by the –CF₃ group, favoring cyclization where the hydrazine nitrogen attacks the carbonyl adjacent to the fluoroalkyl chain. Contemporary industrial routes employ precursors like 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones, reacting with methylhydrazine under refluxing methanol/water mixtures to achieve high regiocontrol and yield [2]. Patent literature from the 2000s–2010s reveals escalating interest in this scaffold, particularly as kinase inhibitor cores. Its pivotal role in acrizanib (disclosed 2018) underscores a shift toward designing inhibitors optimized for non-systemic delivery—here, topical application for neovascular age-related macular degeneration. This application exploits the molecule’s balance of polarity and lipophilicity to achieve corneal penetration while minimizing systemic exposure [5].
The compound manifests distinct properties arising from its heterocyclic core and substituents:
Table 2: Summary of Key Physicochemical Data
Property | Value/Description | Analytical Method | Source/Reference |
---|---|---|---|
Molecular Formula | C₅H₅F₃N₂O | Elemental Analysis | PubChem CID 2724914 [1] |
Canonical SMILES | CN1C(=CC(=N1)O)C(F)(F)F | Computational Generation | PubChem [1] |
Melting Point | ~70°C–85°C (estimated) | Differential Scanning Calorimetry | Analog data [2] |
LogP (Calculated) | 1.2–1.5 | Chromatographic Retention | Research data |
Tautomeric Form (Solid) | Predominantly keto (1-methyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one) | FT-IR, X-ray Crystallography | Analog studies [2] |
Spectral characterization confirms structural integrity:
These properties collectively define its utility: Low molecular weight and balanced LogP (~1.2–1.5) favor permeability; the ionizable hydroxyl group allows formulation flexibility; and the robust trifluoromethyl group enhances stability against oxidative metabolism. Consequently, the compound serves as a privileged intermediate in synthesizing complex molecules targeting disease-associated kinases, receptors, and enzymes [4] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1